(1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol
Description
(1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 4-nitropyrazole substituent at the C2 position. The compound’s stereochemistry is defined by the (1R,2R) configuration, which influences its physicochemical properties and reactivity. The nitro group on the pyrazole ring introduces electron-withdrawing effects, likely enhancing electrophilic reactivity and altering solubility compared to non-nitrated analogs .
Properties
IUPAC Name |
(1R,2R)-2-(4-nitropyrazol-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7-8,12H,1-3H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMDMYGCQBKABZ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through various cyclization reactions, often starting from linear precursors.
Introduction of the Nitropyrazole Group: This step might involve the nitration of a pyrazole derivative followed by its attachment to the cyclopentane ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like SnCl2 (Tin(II) chloride).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amino-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole and cyclopentane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and hydroxyl groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituent at C2 Position | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| (1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol | 4-Nitropyrazole | ~225.21* | Nitro, pyrazole, secondary alcohol |
| (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol | Furan | ~166.18† | Furan, secondary alcohol |
| (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol | 2-Chlorophenylamino | 211.69 | Chlorine, aromatic amine, alcohol |
| rac-(1R,2R,4S)-2-(Aminomethyl)-4-[triazolyl]cyclopentan-1-ol | Triazole + aminomethyl | 210.28 | Triazole, primary amine, alcohol |
*Calculated based on formula C₈H₁₁N₃O₃.
†Calculated from ’s synthetic procedure.
Key Observations :
- The chlorophenylamino analog () shares a bulky aromatic substituent but lacks the electron-withdrawing nitro group, suggesting differences in reactivity (e.g., electrophilic substitution vs. nucleophilic attack) .
- Triazole-containing analogs () exhibit higher hydrogen-bonding capacity due to the triazole’s polarity, whereas the nitro group may enhance acidity of the pyrazole ring .
Implications for the Target Compound :
Physicochemical and Spectroscopic Properties
- Solubility: The nitro group’s polarity may improve aqueous solubility compared to furan derivatives but reduce it relative to amino-substituted analogs (e.g., ’s aminobutyl compound).
- Spectroscopy: 13C NMR: The nitro group in pyrazole would deshield adjacent carbons, producing distinct shifts (~125-140 ppm for pyrazole carbons) compared to furan’s ~100-110 ppm (). IR: A strong NO₂ asymmetric stretch (~1520 cm⁻¹) would differentiate the target compound from analogs lacking nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
